Naratriptan N-Oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

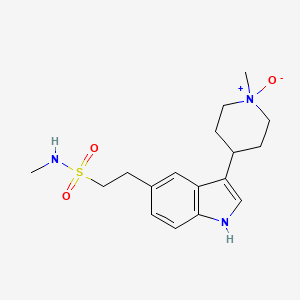

Naratriptan N-Oxide is a derivative of Naratriptan, a triptan drug primarily used for the treatment of migraine headaches. Naratriptan is a selective agonist for the serotonin (5-hydroxytryptamine) 1B and 1D receptors, which are involved in the pathophysiology of migraines. This compound retains the core structure of Naratriptan but includes an additional oxygen atom, forming an N-oxide group. This modification can influence the compound’s pharmacological properties and its interactions with biological systems .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Naratriptan N-Oxide typically involves the oxidation of Naratriptan. One common method is the use of oxidizing agents such as chloramine-T in an alkaline medium. The reaction is often catalyzed by palladium (II) chloride to enhance the reaction rate and yield. The reaction conditions include maintaining a temperature of around 298 K and ensuring the presence of an alkaline environment .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) is common in industrial settings .

Análisis De Reacciones Químicas

Types of Reactions: Naratriptan N-Oxide undergoes various chemical reactions, including:

Oxidation: Further oxidation can occur under specific conditions, leading to the formation of more oxidized derivatives.

Reduction: The N-oxide group can be reduced back to the parent amine under reducing conditions.

Substitution: The compound can participate in substitution reactions, particularly at the indole ring or the piperidine moiety.

Common Reagents and Conditions:

Oxidation: Chloramine-T, hydrogen peroxide, and other oxidizing agents in alkaline conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

Substitution: Various electrophiles and nucleophiles under appropriate conditions.

Major Products Formed:

Oxidation: Higher oxidized derivatives.

Reduction: Naratriptan.

Substitution: Substituted indole or piperidine derivatives

Aplicaciones Científicas De Investigación

Naratriptan N-Oxide has several applications in scientific research:

Chemistry: Used as a reference standard in analytical chemistry for method development and validation.

Biology: Studied for its interactions with serotonin receptors and its potential effects on neurotransmission.

Medicine: Investigated for its potential therapeutic effects in migraine treatment and other neurological conditions.

Industry: Utilized in the development of new pharmaceutical formulations and as a quality control standard in drug manufacturing

Mecanismo De Acción

Naratriptan N-Oxide exerts its effects primarily through its interaction with serotonin (5-hydroxytryptamine) 1B and 1D receptors. The compound mimics the action of serotonin, leading to vasoconstriction of cranial blood vessels and inhibition of pro-inflammatory neuropeptide release. This dual action helps alleviate migraine symptoms. The N-oxide group may influence the compound’s binding affinity and selectivity for these receptors, potentially altering its pharmacokinetic and pharmacodynamic profile .

Comparación Con Compuestos Similares

Sumatriptan: Another triptan used for migraine treatment, with a shorter half-life and different pharmacokinetic properties.

Rizatriptan: Known for its rapid onset of action but shorter duration compared to Naratriptan.

Zolmitriptan: Offers multiple administration routes, including nasal spray and oral disintegrating tablets.

Uniqueness of Naratriptan N-Oxide: this compound is unique due to its N-oxide group, which can influence its pharmacological properties. This modification may enhance its stability, alter its metabolic pathway, and potentially improve its efficacy and safety profile compared to other triptans .

Actividad Biológica

Naratriptan N-Oxide is a derivative of naratriptan, a selective agonist for the 5-hydroxytryptamine (5-HT) receptors, primarily used in the treatment of migraines. Understanding the biological activity of this compound involves exploring its pharmacodynamics, pharmacokinetics, and its interaction with various biological systems.

1. Pharmacodynamics

This compound exhibits selective agonistic activity towards the 5-HT_1B and 5-HT_1D receptors. These receptors are crucial in mediating vascular contraction and inhibiting trigeminal nerve activity, which are significant in migraine pathophysiology. The following table summarizes the receptor affinity and biological effects of this compound:

| Receptor Type | Affinity | Biological Effect |

|---|---|---|

| 5-HT_1B | High | Constriction of intracranial blood vessels |

| 5-HT_1D | High | Inhibition of trigeminal nerve activity |

| Other 5-HT Receptors (2, 3, 4, 7) | Minimal | No significant effects |

The compound's ability to constrict carotid arteries and inhibit trigeminal nerve activity contributes to its efficacy in alleviating migraine symptoms. Studies indicate that this compound may have a slightly lower initial efficacy compared to sumatriptan but shows similar efficacy over a 24-hour period .

2. Pharmacokinetics

This compound is characterized by its pharmacokinetic properties, which are essential for understanding its absorption, distribution, metabolism, and excretion:

- Absorption : Following oral administration, this compound reaches maximum plasma concentrations (C_max) within 2-3 hours.

- Bioavailability : Approximately 74% in women and 63% in men.

- Volume of Distribution : About 170 liters.

- Plasma Protein Binding : Low at approximately 29%.

- Elimination Half-life (t½) : Approximately 6 hours.

These properties suggest that this compound is well absorbed and has a favorable distribution profile for therapeutic use .

3. Case Studies and Research Findings

A variety of studies have investigated the biological activity of this compound, particularly in relation to its role in migraine treatment:

- Study on Nitric Oxide Synthase : Research indicates that triptan administration, including this compound, enhances the expression of neuronal nitric oxide synthase (nNOS) in dural afferents, which may contribute to increased sensitivity to migraine triggers. The use of selective nNOS inhibitors has shown potential in mitigating these effects .

- Clinical Efficacy : In clinical trials comparing Naratriptan with other triptans, it was found that while initial efficacy was lower than sumatriptan, the overall safety profile was superior with fewer adverse events reported .

4. Conclusion

This compound demonstrates significant biological activity through its selective action on serotonin receptors involved in migraine pathophysiology. Its pharmacokinetic profile supports its use as an effective treatment option for migraines, with ongoing research highlighting its role in modulating nitric oxide pathways associated with headache sensitivity.

Propiedades

IUPAC Name |

N-methyl-2-[3-(1-methyl-1-oxidopiperidin-1-ium-4-yl)-1H-indol-5-yl]ethanesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O3S/c1-18-24(22,23)10-7-13-3-4-17-15(11-13)16(12-19-17)14-5-8-20(2,21)9-6-14/h3-4,11-12,14,18-19H,5-10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIRYHRZTATXPEQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNS(=O)(=O)CCC1=CC2=C(C=C1)NC=C2C3CC[N+](CC3)(C)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40676061 |

Source

|

| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-52-2 |

Source

|

| Record name | N-Methyl-2-[3-(1-methyl-1-oxo-1lambda~5~-piperidin-4-yl)-1H-indol-5-yl]ethane-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40676061 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.